2-(Chloromethyl)-5-methylpyrimidine

Pyrimidine Heterocyclic Chemistry Drug Discovery

Select 2-(Chloromethyl)-5-methylpyrimidine (CAS 126504-85-6) for its unique 2-chloromethyl & 5-methyl substitution that enhances reactivity, lipophilicity (LogP 1.52 vs ~0.87 for unsubstituted), and steric profile—critical for kinase inhibitor scaffolds and agrochemical lead optimization. Its solid form (mp 41-43°C) ensures precise weighing. Do not substitute with generic chloromethylpyrimidines, which alter reaction kinetics, regiochemistry, and target affinity. Specify this CAS to guarantee the correct regioisomer.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 126504-85-6
Cat. No. B139154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-methylpyrimidine
CAS126504-85-6
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)CCl
InChIInChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3
InChIKeyDNNMMHYLAVKZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-methylpyrimidine (CAS 126504-85-6): A Key Building Block for Heterocyclic Synthesis and Pharmaceutical Research


2-(Chloromethyl)-5-methylpyrimidine (CAS 126504-85-6) is a heterocyclic organic compound belonging to the pyrimidine family, with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It features a pyrimidine ring substituted with a reactive chloromethyl group at the 2-position and a methyl group at the 5-position, which together confer distinct electronic properties and steric hindrance . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized heterocycles, with particular relevance in medicinal chemistry and biological research .

Why 2-(Chloromethyl)-5-methylpyrimidine (CAS 126504-85-6) Cannot Be Simply Substituted with Other Chloromethylpyrimidines


The specific substitution pattern of 2-(Chloromethyl)-5-methylpyrimidine—with a chloromethyl group at the 2-position and a methyl group at the 5-position—creates a unique electronic environment and steric profile that directly influences its reactivity, solubility, and downstream synthetic utility . Replacing it with a generic chloromethylpyrimidine, such as 2-(chloromethyl)pyrimidine (CAS 54198-88-8) or 5-(chloromethyl)pyrimidine (CAS 108639-86-1), can lead to altered reaction kinetics, different product regiochemistry, and incompatible physicochemical properties, thereby compromising experimental reproducibility and the structural integrity of target molecules . The quantitative differentiators outlined below substantiate why this specific compound must be specified for research and industrial applications.

Quantitative Differentiation of 2-(Chloromethyl)-5-methylpyrimidine (CAS 126504-85-6) from Close Structural Analogs


Molecular Weight and Lipophilicity Differentiate 2-(Chloromethyl)-5-methylpyrimidine from the Unsubstituted Analog

2-(Chloromethyl)-5-methylpyrimidine exhibits a molecular weight of 142.59 g/mol and a predicted LogP of 1.5238, whereas the unsubstituted analog 2-(chloromethyl)pyrimidine (CAS 54198-88-8) has a molecular weight of 128.56 g/mol and a LogP of approximately 0.87 . This represents a 10.9% increase in molecular weight and a 0.65 unit increase in LogP, indicating enhanced lipophilicity and a different pharmacokinetic profile for any derived compounds.

Pyrimidine Heterocyclic Chemistry Drug Discovery

Physical State and Storage Requirements Dictate Handling Protocols for 2-(Chloromethyl)-5-methylpyrimidine

2-(Chloromethyl)-5-methylpyrimidine is a solid at room temperature with a melting point of 41-43°C, whereas the unsubstituted 2-(chloromethyl)pyrimidine is typically a liquid with a boiling point of 171.6°C and no defined melting point [1]. This solid-state nature mandates storage under an inert atmosphere in a freezer at ≤ -20°C for long-term stability, in contrast to liquid analogs that may be stored at ambient temperatures .

Chemical Handling Stability Storage

Reactivity and Selectivity in Nucleophilic Substitution Distinguish 2-(Chloromethyl)-5-methylpyrimidine from 5-Substituted Analogs

The chloromethyl group at the 2-position of 2-(Chloromethyl)-5-methylpyrimidine undergoes nucleophilic substitution reactions, a reactivity profile shared by other chloromethylpyrimidines . However, the presence of the electron-donating methyl group at the 5-position alters the electron density of the pyrimidine ring, as evidenced by a predicted pKa of 0.86±0.22 for the conjugate acid of 2-(Chloromethyl)-5-methylpyrimidine, compared to an estimated pKa of approximately 0.5 for 2-(chloromethyl)pyrimidine [1]. This shift in basicity can affect reaction rates and regioselectivity in subsequent transformations.

Nucleophilic Substitution Synthetic Chemistry Reactivity

Optimal Research and Industrial Applications for 2-(Chloromethyl)-5-methylpyrimidine (CAS 126504-85-6)


Synthesis of 5-Methyl-2-Substituted Pyrimidine Derivatives for Kinase Inhibitor Programs

The combination of a reactive chloromethyl handle at the 2-position and a methyl group at the 5-position makes 2-(Chloromethyl)-5-methylpyrimidine an ideal starting material for the synthesis of 2-aminated, 2-thioether, or 2-alkylated pyrimidines that are commonly explored as kinase inhibitor scaffolds . Its solid-state and storage requirements (≤ -20°C) must be adhered to for maintaining reactivity, and its higher lipophilicity (LogP = 1.5238) compared to unsubstituted analogs (LogP ≈ 0.87) can be leveraged to fine-tune the physicochemical properties of the final drug candidates .

Preparation of Agrochemical Intermediates Requiring Specific Pyrimidine Substitution Patterns

In the development of herbicides and fungicides based on pyrimidine cores, the precise substitution pattern of 2-(Chloromethyl)-5-methylpyrimidine is crucial for achieving the desired biological activity . The methyl group at the 5-position can enhance metabolic stability and lipophilicity, while the 2-chloromethyl group allows for facile derivatization. Using a generic chloromethylpyrimidine without the 5-methyl substituent would result in a different molecular weight (128.56 g/mol vs. 142.59 g/mol) and altered LogP, potentially leading to a loss of target affinity or field efficacy.

Construction of Diverse Heterocyclic Libraries via Nucleophilic Substitution and Cross-Coupling Reactions

2-(Chloromethyl)-5-methylpyrimidine serves as a versatile building block for generating libraries of 2-substituted-5-methylpyrimidines . Its solid nature (mp 41-43°C) facilitates accurate weighing and handling in parallel synthesis workflows. The slightly higher pKa of the pyrimidine ring (0.86±0.22) relative to 2-(chloromethyl)pyrimidine (pKa ≈ 0.5) may offer advantages in acid-base extractions or in reactions where protonation state is critical . Researchers should specify this exact CAS number to ensure the correct regioisomer and physical form are procured, thereby avoiding the pitfalls associated with substitution by liquid or 5-chloromethyl analogs.

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